Propionate de triméthylsilyle

Vue d'ensemble

Description

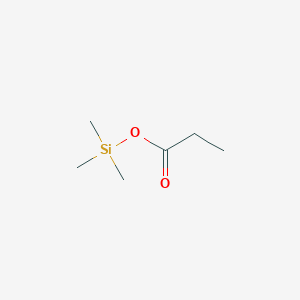

Trimethylsilyl propionate (TMP) is a silylating agent used in various chemical reactions to increase the volatility and stability of organic compounds containing active hydrogens. It is also involved in the synthesis of polymers, amines, and other organic compounds. TMP derivatives are commonly employed in gas chromatography for better analysis of complex mixtures.

Synthesis Analysis

The synthesis of TMP-related compounds can be achieved through different pathways. For instance, N-trimethylsilyl (N-TMS) amines are used to mediate controlled ring-opening polymerization of amino acid N-carboxyanhydrides, leading to polypeptides with controlled molecular weights and functional groups at the C-termini . Another synthesis method involves the nucleophilic addition of organozinc halides to nitrones in the presence of trimethylsilyl chloride, which acts as a reaction promoter and a hydroxylamine protective agent . Additionally, TMP can be synthesized from 1,3-bis(trimethylsilyl)propene with carbonyl compounds in the presence of fluoride ions, producing selectively (E)-1-trimethylsilylbut-1-en-4-ol10.

Molecular Structure Analysis

The molecular structure of TMP and its derivatives can be characterized using various spectroscopic methods. For example, the β-trimethylsilyl-2-propyl cation, a derivative of TMP, shows a high double bond character indicative of a β-stabilizing effect due to hyperconjugation with the trimethylsilyl group . The molecular structure of TMP-related compounds can also be elucidated through infrared spectroscopy and density functional theory calculations .

Chemical Reactions Analysis

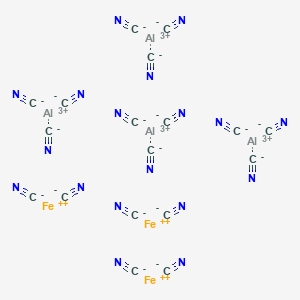

TMP is involved in a variety of chemical reactions. It can act as a catalyst in the synthesis of sulfides from aldehydes under mild conditions . TMP derivatives can also bind to transition metals in either end-on or side-on mode, forming complexes with mononuclear or multinuclear metal complexes . Furthermore, TMP is used as a silylating agent in organic synthesis, facilitating nucleophilic reactions in aprotic media .

Physical and Chemical Properties Analysis

The physical and chemical properties of TMP and its derivatives are influenced by the trimethylsilyl group. This group imparts volatility and stability to the compounds, making them suitable for gas chromatography . The reactivity of TMP derivatives can be manipulated by the presence of the trimethylsilyl group, which can stabilize certain intermediates or cations through hyperconjugation . The trimethylsilyl group also protects sensitive functional groups during synthesis, preventing unwanted side reactions .

Applications De Recherche Scientifique

Spectroscopie RMN

Le propionate de triméthylsilyle est souvent utilisé comme référence interne en spectroscopie de résonance magnétique nucléaire (RMN) pour les solvants aqueux . En spectroscopie RMN, il est crucial d’avoir un composé de référence pour comparer les déplacements chimiques des autres composés de l’échantillon. Les propriétés uniques du this compound en font un excellent choix à cet effet.

Synthèse chimique

Le this compound peut être utilisé comme bloc de construction en synthèse chimique . Sa structure unique lui permet de participer à diverses réactions chimiques, permettant la synthèse d’une large gamme de composés organiques.

Chromatographie

En chromatographie, le this compound peut être utilisé comme phase stationnaire . Le groupe triméthylsilyle interagit avec les molécules d’analyte, affectant leur distribution entre la phase stationnaire et la phase mobile, et influençant ainsi le processus de séparation.

Recherche sur les lipides

Le this compound est utilisé dans la recherche sur les lipides . Il peut être utilisé pour dériver les acides gras, améliorant leur volatilité et leur stabilité thermique, ce qui est particulièrement utile en chromatographie en phase gazeuse.

Études sur les métabolites

Dans les études sur les métabolites, le this compound peut être utilisé pour dériver les métabolites . Cela peut améliorer la détection et la quantification des métabolites dans des échantillons biologiques complexes.

Recherche sur les isotopes stables

Le this compound est utilisé dans la recherche sur les isotopes stables . Il peut être utilisé pour introduire des marqueurs isotopiques dans les composés organiques, facilitant leur détection et leur quantification en spectrométrie de masse à rapport isotopique.

Orientations Futures

Mécanisme D'action

Target of Action

Trimethylsilyl propionate, also known as Propanoic acid, TMS derivative , is a chemical compound that contains a trimethylsilyl group . This compound doesn’t have a specific biological target. Instead, it is primarily used as an internal reference in nuclear magnetic resonance (NMR) for aqueous solvents .

Mode of Action

The trimethylsilyl group in the compound is chemically inert and has a large molecular volume . This makes it useful in a number of applications, including as an internal standard in NMR spectroscopy . In NMR, it provides a reference peak against which other peaks in the spectrum can be compared.

Result of Action

The primary result of Trimethylsilyl propionate’s action is its utility in NMR spectroscopy . By serving as an internal reference, it allows for more accurate and reliable interpretation of NMR spectra. This can aid in the identification and characterization of other compounds.

Action Environment

The action of Trimethylsilyl propionate is influenced by the environment in which NMR spectroscopy is conducted. Factors such as the solvent used, temperature, and pH can affect the chemical shift of the Trimethylsilyl propionate peak in the NMR spectrum . Therefore, these factors must be carefully controlled during NMR experiments to ensure accurate and reliable results.

Propriétés

IUPAC Name |

trimethylsilyl propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2Si/c1-5-6(7)8-9(2,3)4/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVSRWXFOZLIWJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50168568 | |

| Record name | Silanol, trimethyl-, propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50168568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16844-98-7 | |

| Record name | Silanol, trimethyl-, propanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016844987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silanol, trimethyl-, propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50168568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylsilyl Propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(Trifluoromethyl)phenyl]propane-1,2-diol](/img/structure/B95941.png)

![[(Z)-[(E)-4-(3-Methoxyphenyl)but-3-en-2-ylidene]amino]urea](/img/structure/B95942.png)

![[(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-trimethylsilane](/img/structure/B95947.png)